molecular formula C21H27NO2 B5746683 N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No. B5746683
M. Wt: 325.4 g/mol
InChI Key: AAEZYEAXNFPCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first identified in 2012 by researchers at the University of Cambridge, and since then, has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent.

Mechanism of Action

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide works by binding to the DNA-binding domain of Pol I, preventing it from interacting with DNA and initiating transcription. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to induce DNA damage and activate the DNA damage response pathway. This can lead to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for Pol I transcription. This allows for targeted inhibition of cancer cells, while minimizing off-target effects on normal cells. However, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have limited efficacy in some cancer types, and resistance can develop over time. Additionally, the synthesis and purification of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can be challenging, making it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide treatment. Additionally, there is ongoing research into the use of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in combination with other drugs, such as immunotherapy agents, to improve treatment outcomes.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves several steps, including the coupling of a cyclohexylamine with an alkyne, followed by the addition of a benzamide group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer therapy. Its ability to selectively target Pol I transcription has been shown to be effective in inhibiting the growth of cancer cells, particularly those that are dependent on Pol I transcription for survival. In preclinical studies, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-cyclohexyl-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c23-20(22-19-7-3-1-4-8-19)18-11-9-17(10-12-18)13-16-21(24)14-5-2-6-15-21/h9-12,19,24H,1-8,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZYEAXNFPCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.